1-(3-Allyloxy-2-hydroxy-phenyl)ethanone
CAS No.: 919123-50-5
Cat. No.: VC19002328
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919123-50-5 |
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Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 1-(2-hydroxy-3-prop-2-enoxyphenyl)ethanone |
Standard InChI | InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8(2)12)11(10)13/h3-6,13H,1,7H2,2H3 |
Standard InChI Key | UGWLMAFGNZILFT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C(=CC=C1)OCC=C)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a phenyl ring with three distinct substituents:
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A hydroxyl group (-OH) at the 2-position, which confers acidity and hydrogen-bonding capability.
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An allyloxy group (-OCH2CHCH2) at the 3-position, introducing alkene functionality for further derivatization.
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A ketone group (-COCH3) at the 1-position, enabling participation in condensation and nucleophilic addition reactions.
The molecular formula is C11H12O3, with a molecular weight of 192.21 g/mol. The allyloxy side chain contributes to the molecule’s hydrophobicity while maintaining moderate polarity due to the ether linkage .
Spectroscopic Identification
Key spectral data for 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone include:
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1H NMR (CDCl3, 400 MHz):
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IR (cm⁻¹):
These features align with analogous alkoxy acetophenones described in synthetic protocols .
Synthetic Methodologies
Alkylation of 2,3-Dihydroxyacetophenone
A validated route involves the selective O-allylation of 2,3-dihydroxyacetophenone under ultrasound irradiation:
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Protection of the 2-hydroxy group: Temporarily masking the 2-OH group (e.g., using trimethylsilyl chloride) prevents unwanted dialkylation .
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Allylation: Reaction with allyl bromide (1.1 equiv) in the presence of K2CO3 (2.0 equiv) in anhydrous DMF at 50°C for 2 hours under ultrasound achieves 85–90% yield .
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Deprotection: Acidic hydrolysis (e.g., HCl/THF) regenerates the 2-hydroxy group, yielding the target compound .
Table 1: Optimization of Allylation Conditions
Parameter | Condition | Yield (%) |
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Base | K2CO3 | 90 |
Solvent | DMF | 85 |
Temperature (°C) | 50 | 88 |
Ultrasound | 40 kHz | 92 |
Data adapted from analogous syntheses .
Alternative Routes
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Claisen-Schmidt Condensation: Reacting 3-allyloxy-2-hydroxybenzaldehyde with methyl ketones under basic conditions forms chalcone derivatives, though this method is less direct .
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Enzyme-Catalyzed Reactions: Lipase-mediated transesterification has been explored for regioselective modifications but remains experimental .
Reactivity and Functionalization
The compound’s three reactive sites enable diverse transformations:
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Ketone Group:
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Allyloxy Group:
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Hydroxyl Group:
Table 2: Representative Derivatives and Applications
Derivative | Application | Biological Activity |
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Chalcone analog | Anti-oomycete | EC50: 32.5 µg/mL |
Morpholinyl-dione | Kinase inhibition | IC50: <1 µM |
Epoxidized form | Polymer crosslinker | Enhanced thermal stability |
Industrial and Pharmacological Relevance
Agrochemical Applications
Derivatives of 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone exhibit potent anti-oomycete activity against Phytophthora infestans, the causative agent of potato blight. Quantitative structure-activity relationship (QSAR) models highlight the importance of electron-withdrawing groups at the 3′-position for enhancing efficacy .
Pharmaceutical Intermediates
The compound serves as a precursor to DNA-dependent protein kinase (DNA-PK) inhibitors, which are under investigation for cancer therapy. Structural analogs bearing morpholine substituitions show sub-micromolar inhibitory activity .
Challenges and Future Directions
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Regioselectivity: Competing O- vs. C-allylation requires careful control of reaction conditions.
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Stability: The allyl ether moiety is prone to acid-catalyzed hydrolysis, necessitating stabilized formulations.
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Scalability: Ultrasound-assisted methods, while efficient, face energy input challenges at industrial scales.
Ongoing research focuses on photoflow chemistry and enzymatic catalysis to address these limitations, aiming to improve sustainability and cost-effectiveness .
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